molecular formula C7H7N3O B153185 2-Isocyanato-4,6-dimethylpyrimidine CAS No. 134600-72-9

2-Isocyanato-4,6-dimethylpyrimidine

Cat. No. B153185
M. Wt: 149.15 g/mol
InChI Key: ZKZSORPBIIJOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isocyanato-4,6-dimethylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. It is a pyrimidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism Of Action

The mechanism of action of 2-Isocyanato-4,6-dimethylpyrimidine is not well understood. However, it is believed to act as a nucleophile in reactions with electrophiles. It has been shown to react with various compounds such as aldehydes, ketones, and isocyanates.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Isocyanato-4,6-dimethylpyrimidine are not well studied. However, it has been shown to have potential cytotoxic effects on cancer cells. It has also been studied for its potential as a herbicide and insecticide.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Isocyanato-4,6-dimethylpyrimidine in laboratory experiments is its high reactivity. It can react with a variety of compounds and has potential applications in various fields. However, its high reactivity can also be a limitation as it can react with unintended compounds and produce unwanted side products.

Future Directions

There are several future directions for research on 2-Isocyanato-4,6-dimethylpyrimidine. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of its potential as a ligand in coordination chemistry. Additionally, further research is needed to understand its mechanism of action and potential biochemical and physiological effects.

Synthesis Methods

2-Isocyanato-4,6-dimethylpyrimidine can be synthesized through various methods. One of the most common methods is the reaction of 2-amino-4,6-dimethylpyrimidine with phosgene in the presence of a base such as triethylamine. Another method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with potassium cyanate in the presence of a base such as potassium hydroxide. The synthesis of 2-Isocyanato-4,6-dimethylpyrimidine is a complex process that requires careful attention to reaction conditions and purification methods.

Scientific Research Applications

2-Isocyanato-4,6-dimethylpyrimidine has potential applications in various fields of scientific research. It has been studied for its use as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential as a ligand in coordination chemistry and as a reagent in organic synthesis.

properties

IUPAC Name

2-isocyanato-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-3-6(2)10-7(9-5)8-4-11/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZSORPBIIJOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isocyanato-4,6-dimethylpyrimidine

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